molecular formula C21H21ClFNO B4079624 N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE

N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE

Cat. No.: B4079624
M. Wt: 357.8 g/mol
InChI Key: JNVARXLKKHHXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE is an organic compound that belongs to the class of amines This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a furyl group attached to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with ethylamine to form N-(4-chlorophenyl)ethylamine.

    Coupling reaction: The intermediate is then reacted with 3-(4-fluorophenyl)-3-(2-furyl)propyl bromide under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)PROPYL]AMINE
  • **N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(2-FURYL)PROPYL]AMINE
  • **N-[1-(4-FLUOROPHENYL)ETHYL]-N-[3-(2-FURYL)PROPYL]AMINE

Uniqueness

N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE is unique due to the presence of both chlorophenyl and fluorophenyl groups, along with a furyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO/c1-15(16-4-8-18(22)9-5-16)24-13-12-20(21-3-2-14-25-21)17-6-10-19(23)11-7-17/h2-11,14-15,20,24H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVARXLKKHHXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NCCC(C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE
Reactant of Route 3
Reactant of Route 3
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE
Reactant of Route 4
Reactant of Route 4
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE
Reactant of Route 5
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE
Reactant of Route 6
N-[1-(4-CHLOROPHENYL)ETHYL]-N-[3-(4-FLUOROPHENYL)-3-(2-FURYL)PROPYL]AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.